molecular formula C2H6O2P+ B13835111 Ethyl-phosphinic acid CAS No. 4363-06-8

Ethyl-phosphinic acid

Cat. No.: B13835111
CAS No.: 4363-06-8
M. Wt: 93.04 g/mol
InChI Key: VLCKYIRTXQOKNB-UHFFFAOYSA-O
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Description

Ethyl-phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group and two oxygen atoms, one of which is double-bonded (P=O) and the other is a hydroxyl group (P-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl-phosphinic esters. The hydrolysis can be carried out under both acidic and basic conditions, but the use of trimethylsilyl halides is also effective in cleaving the C-O bond . Another method involves the oxidation of ethyl-phosphine with hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the large-scale hydrolysis of ethyl-phosphinic esters using acidic conditions. The reaction is typically monitored using liquid chromatography to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Ethyl-phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The mechanism by which ethyl-phosphinic acid exerts its effects involves its ability to form strong bonds with metal ions and other molecules. This property makes it an effective ligand in coordination chemistry and a useful reagent in catalysis. In biological systems, it can mimic phosphate groups, thereby interfering with enzymatic processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other phosphinic and phosphonic acids. This uniqueness makes it valuable in specific applications where tailored reactivity is required .

Properties

CAS No.

4363-06-8

Molecular Formula

C2H6O2P+

Molecular Weight

93.04 g/mol

IUPAC Name

ethyl-hydroxy-oxophosphanium

InChI

InChI=1S/C2H5O2P/c1-2-5(3)4/h2H2,1H3/p+1

InChI Key

VLCKYIRTXQOKNB-UHFFFAOYSA-O

Canonical SMILES

CC[P+](=O)O

Origin of Product

United States

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